Dapsone N-beta-D-Glucuronide Sodium Salt

CAS No.:

Cat. No.: VC18528270

Molecular Formula: C18H19N2NaO8S

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19N2NaO8S |

|---|---|

| Molecular Weight | 446.4 g/mol |

| IUPAC Name | sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate |

| Standard InChI | InChI=1S/C18H20N2O8S.Na/c19-9-1-5-11(6-2-9)29(26,27)12-7-3-10(4-8-12)20-17-15(23)13(21)14(22)16(28-17)18(24)25;/h1-8,13-17,20-23H,19H2,(H,24,25);/q;+1/p-1 |

| Standard InChI Key | VWMSHVANJJMJPO-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Introduction

Chemical and Structural Characteristics

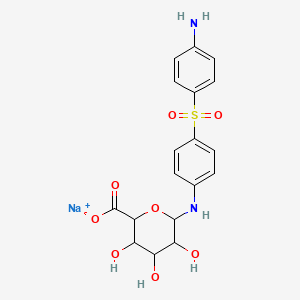

Dapsone N-β-D-Glucuronide Sodium Salt is a glucuronide conjugate formed via phase II metabolism of dapsone. Its molecular formula is C₁₈H₁₉N₂NaO₈S, with a molecular weight of 446.41 g/mol . The IUPAC name, sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate, reflects its structural complexity, featuring a glucuronic acid moiety linked to the parent dapsone molecule through an N-β-glycosidic bond . The sodium salt form enhances solubility, facilitating renal excretion .

Key Structural Features:

-

Sulfonamide Core: Retains the antibacterial pharmacophore of dapsone.

-

Glucuronic Acid Moiety: Introduces polar groups (-COOH, -OH) to increase hydrophilicity.

-

Sodium Counterion: Stabilizes the carboxylate group, improving aqueous solubility.

Mechanism of Action and Pharmacokinetics

Biochemical Targets

Dapsone N-β-D-Glucuronide Sodium Salt itself is pharmacologically inactive but provides critical insights into dapsone’s metabolism. The parent compound, dapsone, inhibits dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate synthesis . By competing with para-aminobenzoic acid (PABA), dapsone blocks dihydrofolic acid production, starving bacteria of essential nucleic acids .

Metabolic Pathways

-

Phase I Metabolism: Dapsone undergoes hydroxylation via CYP2E1, forming hydroxylamine intermediates .

-

Phase II Metabolism: UDP-glucuronosyltransferases (UGTs) conjugate the hydroxylated metabolite with glucuronic acid, yielding the water-soluble N-β-D-glucuronide .

-

Excretion: Renal clearance of the glucuronide accounts for 70–80% of dapsone elimination .

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Plasma Half-life (Dapsone) | 28 hours (range: 10–50 hours) |

| Protein Binding | 70–90% (dapsone) |

| Metabolic Enzymes | CYP2E1, UGT1A1/1A4 |

| Clearance Route | Primarily renal |

Research Applications

Drug Metabolism Studies

Dapsone N-β-D-Glucuronide Sodium Salt is a model compound for investigating glucuronidation kinetics and enzyme specificity. Studies utilize it to:

-

Assess interspecies metabolic differences in preclinical models .

-

Develop high-performance liquid chromatography (HPLC) methods for quantifying dapsone and its metabolites in plasma and urine .

Toxicological Assessments

The compound’s instability in solution necessitates careful handling in toxicokinetic studies. Degradation products, such as aglycone dapsone, may confound results, emphasizing the need for stabilized analytical protocols .

Clinical Relevance

Therapeutic Monitoring

Measuring dapsone and its glucuronide metabolite in urine aids in:

-

Optimizing dosing regimens for leprosy and dermatitis herpetiformis .

-

Identifying patients with impaired glucuronidation capacity (e.g., UGT polymorphisms) .

Adverse Effect Mitigation

Dapsone’s toxicity (e.g., methemoglobinemia, hemolysis) correlates with hydroxylamine metabolite accumulation. Enhanced glucuronidation reduces reactive intermediate levels, underscoring the protective role of UGT activity .

Synthesis and Analytical Methods

Synthetic Routes

-

Enzymatic Synthesis: Incubate dapsone with uridine diphosphate glucuronic acid (UDPGA) and recombinant UGTs .

-

Chemical Synthesis: React dapsone with glucuronic acid derivatives under alkaline conditions .

Analytical Techniques

| Method | Application |

|---|---|

| LC-MS/MS | Quantification in biological matrices |

| NMR Spectroscopy | Structural confirmation |

| Stability-Indicating HPLC | Purity assessment |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume